![molecular formula C19H19NO2S B11770080 2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11770080.png)
2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a morpholine ring attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an active hydrogen compound, formaldehyde, and a secondary amine such as morpholine . The reaction is carried out in a solvent like ethanol or DMF at elevated temperatures, followed by purification steps such as recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, into the molecule.
Applications De Recherche Scientifique
2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The morpholine ring can interact with various biological receptors, while the benzoyl and thiobenzaldehyde groups can participate in binding interactions or chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione: This compound also features a morpholine ring and a benzothiazole moiety.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Another compound with a morpholine ring, but with different substituents.
Uniqueness
2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C19H19NO2S |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-[3-(morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NO2S/c21-19(18-7-2-1-5-17(18)14-23)16-6-3-4-15(12-16)13-20-8-10-22-11-9-20/h1-7,12,14H,8-11,13H2 |
Clé InChI |
FEVHPPASCMQGNG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


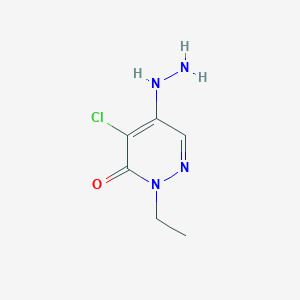
![Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11770005.png)
![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)
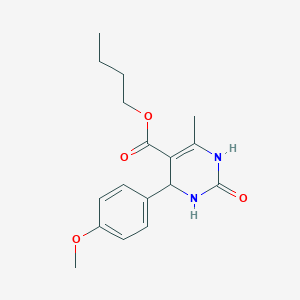
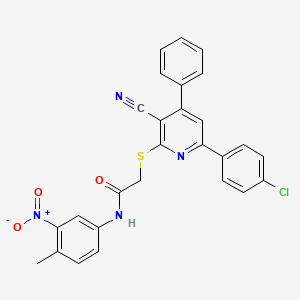
![(4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11770023.png)
![2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid](/img/structure/B11770026.png)
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)

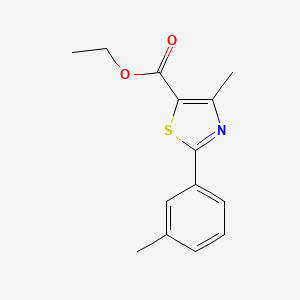
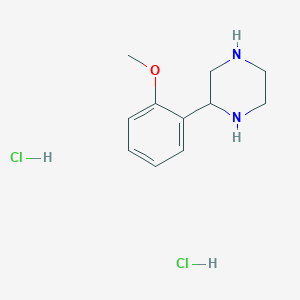
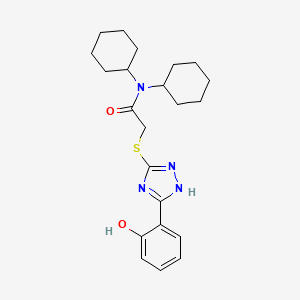
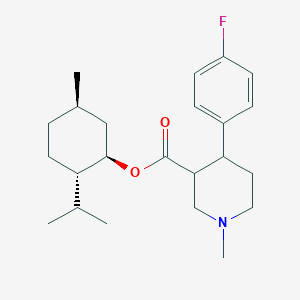
![4-(Imidazo[2,1-b]thiazol-6-yl)phenol](/img/structure/B11770076.png)
